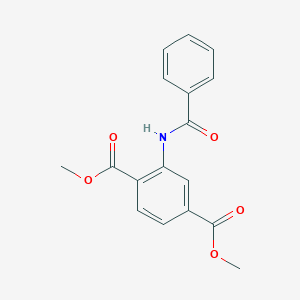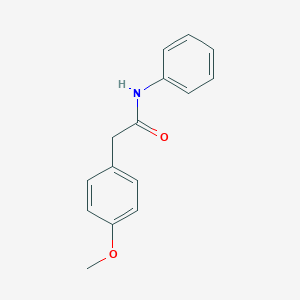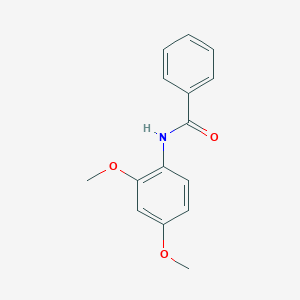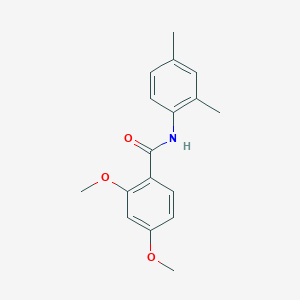
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide, also known as EFBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFBS is a sulfonamide derivative that has shown promising results in the treatment of certain diseases and conditions.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of Hsp90, a chaperone protein that is involved in the stabilization of many oncogenic proteins.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-bacterial properties, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to have antioxidant properties. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has also been found to have a low toxicity profile, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide for lab experiments is its high purity and low toxicity profile. This makes it a useful compound for studying its effects on various biological processes. However, one of the limitations of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide. One area of interest is the development of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide and its effects on various biological processes. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide also shows potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore its clinical applications.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide is a promising compound with potential applications in various areas of scientific research. Its anti-cancer, anti-inflammatory, and anti-bacterial properties, as well as its low toxicity profile, make it a useful compound for further study. While there are limitations to its use in lab experiments, the development of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide analogs and further research into its mechanism of action and clinical applications may lead to new discoveries and advancements in the field of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide involves the reaction of 2-ethoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide with high purity.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its anti-cancer properties. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been found to have anti-inflammatory and anti-bacterial properties, which can be useful in the treatment of various inflammatory and infectious diseases.
Propriétés
Formule moléculaire |
C14H14FNO3S |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-2-19-14-6-4-3-5-13(14)16-20(17,18)12-9-7-11(15)8-10-12/h3-10,16H,2H2,1H3 |
Clé InChI |
XTLKSDFNGGBLGS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)






![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)





